molecular formula C7H9NO3S B086695 4-Amino-2-methylbenzenesulfonic acid CAS No. 133-78-8

4-Amino-2-methylbenzenesulfonic acid

Cat. No.: B086695
CAS No.: 133-78-8
M. Wt: 187.22 g/mol
InChI Key: ZDIRCGKEOWZBIM-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromatography Applications :

    • Gallo and Walters (1986) explored using 2-Amino-5-methylbenzenesulfonic acid for indirect fluorescent visualization in reversed-phase ion-pair chromatography, particularly for quantitating aliphatic amines【Gallo & Walters, 1986】.
  • Synthesis of Functionalized Compounds :

    • Alizadeh, Rostamnia, and Esmaili (2007) described the use of 4-Methylbenzenesulfonic Acid Monohydrate in a multicomponent reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize functionalized sulfonamides【Alizadeh, Rostamnia, & Esmaili, 2007】.
  • Structural Chemistry :

    • Babu et al. (2014) researched 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate, focusing on the structure and interactions in the crystal lattice, which could be relevant to the understanding of similar compounds including 4-Amino-2-methylbenzenesulfonic acid【Babu et al., 2014】.
  • Improvement in Industrial Processes :

    • Li et al. (2015) worked on optimizing the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, which is a related compound, indicating potential process improvements for the synthesis of this compound【Li et al., 2015】.
  • Antibacterial Activity :

    • Gein et al. (2013) studied the interaction of 4-aminobenzenesulfamide with aromatic aldehyde and acylpyruvic acid methyl ester to prepare compounds with antibacterial activity, which implies potential antibacterial applications of this compound【Gein et al., 2013】.
  • Electrochemical Applications :

    • Şahin, Pekmez, and Yildiz (2002) investigated the effects of various aminobenzenesulfonic acids, including 4-aminobenzenesulfonic acid, on the electrochemical properties and synthesis of polyaniline, indicating potential applications in electrochemistry and material science【Şahin, Pekmez, & Yildiz, 2002】.

Future Directions

The development of drugs and other compounds based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to 4-Amino-2-methylbenzenesulfonic acid, is an active and attractive topic of medicinal chemistry . This suggests potential future directions for research involving this compound.

Properties

IUPAC Name

4-amino-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIRCGKEOWZBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157901
Record name o-Toluenesulfonic acid, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-78-8
Record name 4-Amino-2-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Toluenesulfonic acid, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluenesulfonic acid, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminotoluene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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